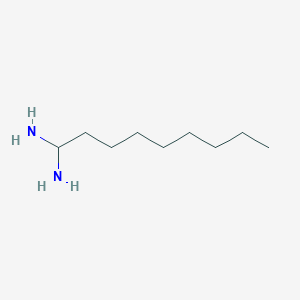
5-(2-Bromoacetamido)-N-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoacetamido)-N-phenylpentanamide is an organic compound with a complex structure that includes a bromoacetamido group and a phenylpentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetamido)-N-phenylpentanamide typically involves the reaction of N-phenylpentanamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: N-phenylpentanamide and bromoacetyl bromide.
Reaction Conditions: The reaction is conducted in dichloromethane at low temperatures (0-5°C) with triethylamine as a base.
Product Isolation: The product is isolated by extraction and purified using column chromatography.
Industrial Production Methods
For industrial-scale production, the process is scaled up with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better temperature control and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetamido)-N-phenylpentanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group is reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Modified amides with different oxidation states.
Scientific Research Applications
5-(2-Bromoacetamido)-N-phenylpentanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification due to its reactive bromoacetamido group.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetamido)-N-phenylpentanamide involves the interaction of its bromoacetamido group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamido-5-chlorobenzophenone: Similar in structure but with a chlorobenzophenone group instead of a phenylpentanamide backbone.
2-Bromoacetamide: A simpler compound with a bromoacetamido group but lacking the phenylpentanamide structure.
Uniqueness
5-(2-Bromoacetamido)-N-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for targeted modifications and interactions with biological molecules, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
651768-00-2 |
|---|---|
Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
5-[(2-bromoacetyl)amino]-N-phenylpentanamide |
InChI |
InChI=1S/C13H17BrN2O2/c14-10-13(18)15-9-5-4-8-12(17)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) |
InChI Key |
OWAUWMJACAMKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
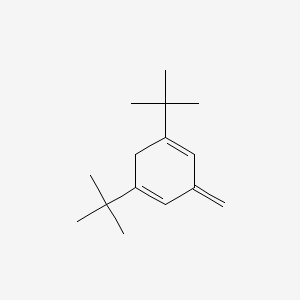
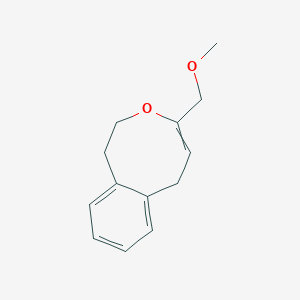
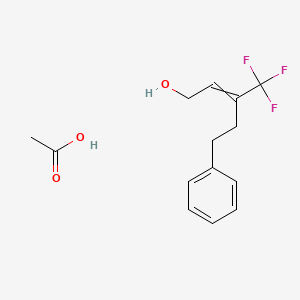

![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
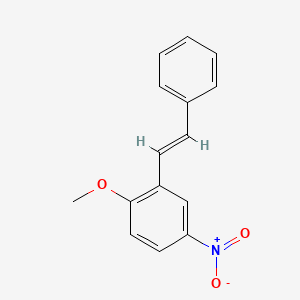
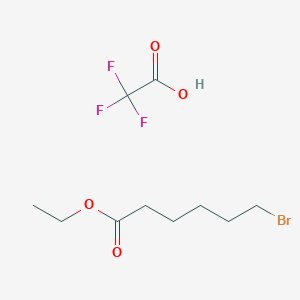
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
